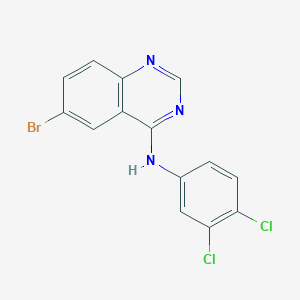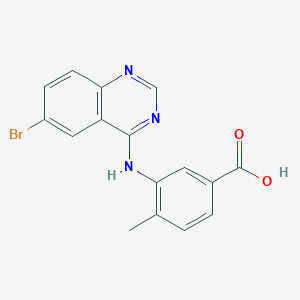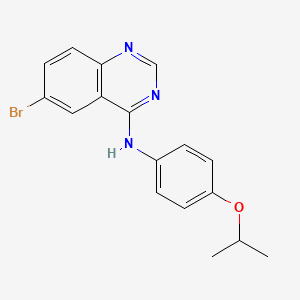
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine
描述
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromo-4-chloroquinazoline with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors involved in disease pathways.
Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: This compound has a similar quinazoline scaffold but with different substituents, leading to distinct biological activities.
4-anilinoquinazoline derivatives: These compounds share the quinazoline core and are known for their kinase inhibitory properties.
Uniqueness
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of bromine and dichlorophenyl groups can influence its interaction with molecular targets and its overall pharmacokinetic profile.
属性
IUPAC Name |
6-bromo-N-(3,4-dichlorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2N3/c15-8-1-4-13-10(5-8)14(19-7-18-13)20-9-2-3-11(16)12(17)6-9/h1-7H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICZJHOWPHSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3476283.png)
![cyclohexyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3476290.png)
![isobutyl [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3476291.png)
![3-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476292.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3476295.png)
![N-benzyl-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3476306.png)
![3-(3-chlorobenzyl)-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476315.png)
![5-(4-Methoxyphenyl)-3-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476316.png)
![3-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476324.png)
![5-(4-Methoxyphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B3476327.png)
![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B3476333.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3476347.png)


